molecular formula C22H24N4O5S B11175513 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide

Cat. No.: B11175513
M. Wt: 456.5 g/mol
InChI Key: JBRFRMBNTPHHQT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a piperazine ring, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide typically involves multiple steps, including the formation of the benzodioxin and piperazine rings, followed by the introduction of the methoxyphenyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C22H24N4O5S/c1-29-17-5-3-2-4-15(17)25-22(32)26-9-8-23-21(28)16(26)13-20(27)24-14-6-7-18-19(12-14)31-11-10-30-18/h2-7,12,16H,8-11,13H2,1H3,(H,23,28)(H,24,27)(H,25,32)

InChI Key

JBRFRMBNTPHHQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCNC(=O)C2CC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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